molecular formula C13H21NO B13258148 [(2,5-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine

[(2,5-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13258148
M. Wt: 207.31 g/mol
InChI Key: RUJGTBFRADPMPE-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21NO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the reaction of 2,5-dimethylbenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylphenyl)methylamine
  • (2,5-Dimethylphenyl)methylamine
  • (2,5-Dimethylphenyl)methylamine

Uniqueness

(2,5-Dimethylphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the 1-methoxypropan-2-yl group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C13H21NO/c1-10-5-6-11(2)13(7-10)8-14-12(3)9-15-4/h5-7,12,14H,8-9H2,1-4H3

InChI Key

RUJGTBFRADPMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)COC

Origin of Product

United States

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